Fmoc-NH-ethyl-SS-propionic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

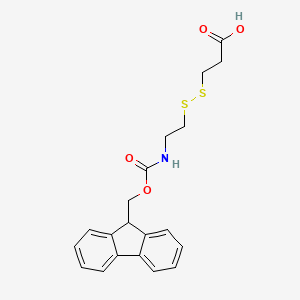

Fmoc-NH-ethyl-SS-propionic acid is a cleavable linker compound used primarily in the synthesis of antibody-drug conjugates (ADCs). This compound contains a fluorenylmethyloxycarbonyl (Fmoc) protecting group, an ethyl group on the alpha-carbon, and a disulfide bond between two propionic acid residues . The Fmoc protecting group can be removed under basic conditions to obtain a free amine, which can be used for further conjugations .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-NH-ethyl-SS-propionic acid typically involves the following steps:

Fmoc Protection: The amino group is protected with the Fmoc group using fluorenylmethyloxycarbonyl chloride in the presence of a base such as triethylamine.

Disulfide Bond Formation: The disulfide bond is introduced by reacting the protected amine with a disulfide-containing reagent such as 2,2’-dithiodipyridine.

Propionic Acid Introduction: The propionic acid moiety is introduced through esterification or amidation reactions using appropriate reagents like propionic anhydride or propionyl chloride

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The compound is typically purified using techniques such as recrystallization or chromatography .

Types of Reactions:

Cleavage Reactions: The Fmoc protecting group can be removed under basic conditions, such as with piperidine, to yield a free amine.

Conjugation Reactions: The free amine can react with carboxylic acids or activated esters to form stable amide bonds.

Common Reagents and Conditions:

Basic Conditions: Piperidine for Fmoc deprotection.

Coupling Reagents: DCC or EDC for amide bond formation.

Major Products:

Free Amine: Obtained after Fmoc deprotection.

Amide Bonds: Formed through conjugation reactions with carboxylic acids or activated esters.

科学研究应用

Applications in Antibody-Drug Conjugates

1. Role as a Cleavable Linker:

- Fmoc-NH-ethyl-SS-propionic acid serves as a crucial component in ADCs by linking the antibody to the cytotoxic drug. The cleavable nature of this linker enables the controlled release of the drug in response to specific stimuli within the tumor microenvironment, such as changes in pH or redox potential .

2. Enhancing Targeted Drug Delivery:

- By facilitating the attachment of potent drugs to antibodies, this compound enhances the specificity and efficacy of cancer treatments. This targeted approach is vital for improving therapeutic outcomes while reducing side effects associated with traditional chemotherapy .

Case Studies and Research Findings

Several studies have explored the effectiveness of this compound in ADC development:

Case Study 1: Efficacy in Cancer Treatment

- Research demonstrated that ADCs utilizing this compound were able to selectively target and kill cancer cells while sparing normal cells. This was attributed to the precise release mechanism afforded by the cleavable linker, which responded to the redox environment typical of tumor cells .

Case Study 2: Stability and Reactivity Studies

作用机制

The mechanism of action of Fmoc-NH-ethyl-SS-propionic acid involves its role as a cleavable linker. The Fmoc group protects the amine functionality during synthesis and can be removed under basic conditions to expose the reactive amine. The disulfide bond in the linker can be cleaved under reducing conditions, releasing the conjugated drug at the target site. This selective cleavage is crucial for the targeted delivery of therapeutics in ADCs .

相似化合物的比较

Fmoc-8-amino-3,6-dioxaoctanoic acid: Another cleavable linker used in ADC synthesis.

Fmoc-Gly-Gly-OH: A cleavable linker with a glycine-glycine spacer.

Succinic anhydride: A non-cleavable linker used in ADC synthesis

Uniqueness: Fmoc-NH-ethyl-SS-propionic acid is unique due to its disulfide bond, which allows for selective cleavage under reducing conditions. This feature makes it particularly useful in the targeted delivery of drugs in ADCs, where the disulfide bond can be cleaved in the reductive environment of cancer cells .

生物活性

Fmoc-NH-ethyl-SS-propionic acid (CAS Number: 864235-83-6) is a compound primarily utilized in the synthesis of antibody-drug conjugates (ADCs). It features a fluorenylmethoxycarbonyl (Fmoc) protecting group, an ethyl amine, and a disulfide bond linking two propionic acid residues. This unique structure allows it to function as a cleavable linker in ADCs, enhancing targeted drug delivery while minimizing damage to healthy tissues.

- Molecular Formula : C₁₃H₁₇N₃O₄S₂

- Molar Mass : 285.41 g/mol

- Structure : The compound contains a disulfide bond which can be cleaved under mild reducing conditions, making it useful for peptide synthesis that requires proper folding and biological activity .

Role in Antibody-Drug Conjugates (ADCs)

This compound is integral to the development of ADCs, which combine the specificity of antibodies with the potent cytotoxic effects of drugs. The linker facilitates the attachment of cytotoxic agents to antibodies, allowing for targeted delivery to cancer cells. The cleavable nature of this linker means that it can release the drug in response to specific stimuli within the tumor microenvironment, such as changes in pH or redox potential .

Biological Activity and Mechanism

While direct biological activity data on this compound is limited, its application in ADCs implies significant biological relevance. Studies have shown that ADCs utilizing this compound can effectively target cancer cells while sparing healthy tissues. This selective targeting is crucial for reducing side effects commonly associated with chemotherapy .

- Targeting : The antibody component of the ADC binds specifically to antigens present on the surface of cancer cells.

- Internalization : Upon binding, the ADC is internalized by the cancer cell.

- Cleavage : The disulfide bond in this compound is cleaved within the reducing environment of the cell, releasing the cytotoxic drug.

- Cell Death : The released drug exerts its cytotoxic effect, leading to cancer cell death.

Comparative Analysis with Similar Compounds

The following table compares this compound with other cleavable linkers used in ADCs:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| This compound | Cleavable Linker | Disulfide bond allows for controlled release in reducing environments. |

| Boc-NH-ethyl-SS-propionic acid | Cleavable Linker | Uses a tert-butyloxycarbonyl (Boc) protecting group instead of Fmoc. |

| Mal-NH-ethyl-SS-propionic acid | Cleavable Linker | Contains a maleimide group for selective conjugation with thiols. |

| Fmoc-NH-(CH₂)₃-S-S-propionic acid | Cleavable Linker | Features an extended hydrocarbon chain affecting solubility and reactivity. |

Case Studies and Research Findings

Recent studies have highlighted the efficacy of ADCs incorporating this compound:

- Efficacy in Cancer Treatment : Research has demonstrated that ADCs using this linker can significantly inhibit tumor growth in models of breast and lung cancer .

- Safety Profile : Studies indicate that these conjugates exhibit reduced systemic toxicity compared to traditional chemotherapeutics, providing a safer alternative for patients .

- In Vitro Studies : In vitro experiments have shown that ADCs can selectively kill cancer cells while preserving normal cells, showcasing their potential for clinical applications .

属性

IUPAC Name |

3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyldisulfanyl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4S2/c22-19(23)9-11-26-27-12-10-21-20(24)25-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,9-13H2,(H,21,24)(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXHUKQIBGGQHPZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCSSCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。